Superior Mu‑Opioid Receptor Activation Compared to In‑Class Analogs
3-(Benzoylamino)-2-thiophenecarboxylic acid demonstrates measurable activity as a mu‑type opioid receptor (MOR) activator at a concentration of 9.3 µM, whereas the parent compound thiophene‑2‑carboxylic acid and other simple thiophene‑2‑carboxylic acid derivatives show no appreciable MOR activation in the same assay system . This activity, while moderate, represents a clear functional divergence driven by the 3‑benzoylamino substitution.
| Evidence Dimension | Mu‑type opioid receptor activation |
|---|---|
| Target Compound Data | Activation at 9.3 µM |
| Comparator Or Baseline | Thiophene‑2‑carboxylic acid (inactive) and other simple thiophene‑2‑carboxylic acid derivatives (inactive) |
| Quantified Difference | Target compound shows measurable activation; comparators show no activation |
| Conditions | Cell‑based assay using HEK‑293 cells expressing human MOR isoform MOR‑1; measured by calcium flux via FLIPR |
Why This Matters
For researchers screening for novel GPCR modulators, this activity profile provides a validated starting point for SAR studies that simpler thiophene carboxylic acids cannot offer.
